4-[2-(Acryloylamino)ethyl]benzenesulfonamide
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Overview
Description
4-[2-(Acryloylamino)ethyl]benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of an acryloylamino group attached to an ethyl chain, which is further connected to a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Acryloylamino)ethyl]benzenesulfonamide typically involves the reaction of 4-(2-aminoethyl)benzenesulfonamide with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors with precise temperature control and efficient mixing to ensure uniformity and high yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Acryloylamino)ethyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-[2-(Acryloylamino)ethyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its potential use in developing new pharmaceuticals, especially as antimicrobial and anticancer agents.
Industry: Utilized in the production of polymers and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(Acryloylamino)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase, an enzyme that plays a crucial role in regulating pH and fluid balance in tissues. The compound acts as an inhibitor of carbonic anhydrase, thereby affecting the enzyme’s activity and leading to various physiological effects. This inhibition is achieved through the binding of the sulfonamide group to the active site of the enzyme, blocking its function[5][5].
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: A precursor in the synthesis of 4-[2-(Acryloylamino)ethyl]benzenesulfonamide.
4-(2-Hydroxyethyl)benzenesulfonamide: Similar structure but with a hydroxy group instead of an acryloylamino group.
4-(2-Methoxyethyl)benzenesulfonamide: Contains a methoxy group instead of an acryloylamino group.
Uniqueness
This compound is unique due to the presence of the acryloylamino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the development of new pharmaceuticals and in various research applications .
Properties
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-2-11(14)13-8-7-9-3-5-10(6-4-9)17(12,15)16/h2-6H,1,7-8H2,(H,13,14)(H2,12,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQAARUMBXAFMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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